molecular formula C19H14NO4P B4289933 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide

2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide

Cat. No.: B4289933
M. Wt: 351.3 g/mol
InChI Key: DTJYDDKHFGIPLH-UHFFFAOYSA-N
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Description

2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide, commonly known as BPIP, is a synthetic compound that has attracted significant attention from researchers in recent years. BPIP belongs to the class of phosphodiesterase (PDE) inhibitors and has been studied for its potential applications in various fields, including cancer research, immunology, and neurology.

Scientific Research Applications

BPIP has been studied for its potential applications in various fields of scientific research. In cancer research, BPIP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In immunology, BPIP has been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to suppress the production of pro-inflammatory cytokines. In neurology, BPIP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.

Mechanism of Action

BPIP is a 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide inhibitor that works by blocking the activity of this compound enzymes, which are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting this compound enzymes, BPIP increases the levels of cAMP and cGMP, which play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects. In cancer cells, BPIP has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT pathway. In immune cells, BPIP has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurons, BPIP has been shown to protect against oxidative stress by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for lab experiments, including its ease of synthesis and its ability to selectively inhibit 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide enzymes. However, BPIP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BPIP. One area of interest is the development of BPIP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BPIP in combination with other drugs for cancer therapy. Additionally, further research is needed to elucidate the precise mechanisms of action of BPIP in different cell types and to identify potential side effects of BPIP in vivo.

Properties

IUPAC Name

2-oxo-2-phenoxy-3-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4P/c21-19-17-13-7-8-14-18(17)24-25(22,23-16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJYDDKHFGIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Reactant of Route 2
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Reactant of Route 3
Reactant of Route 3
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Reactant of Route 4
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Reactant of Route 5
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Reactant of Route 6
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide

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